Piperidin-4-yl dimethylcarbamate
CAS No.:
Cat. No.: VC17731931
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | piperidin-4-yl N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 |
| Standard InChI Key | GGGMTJQCYUFHPX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)OC1CCNCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Piperidin-4-yl dimethylcarbamate is defined by the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol . Its structure combines a piperidine ring substituted at the 4-position with a dimethylcarbamate group (-OC(=O)N(CH₃)₂). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CN(C)C(=O)OC1CCNCC1 | |
| InChIKey | GGGMTJQCYUFHPX-UHFFFAOYSA-N | |
| IUPAC Name | Piperidin-4-yl N,N-dimethylcarbamate | |
| Predicted CCS (Ų)* | 139.1 ([M+H]⁺) – 147.4 ([M+Na]⁺) |
*Collision cross-section (CCS) values predict gas-phase ion mobility .
The piperidine ring adopts a chair conformation, while the carbamate group introduces polarity, influencing solubility and reactivity. Computational models suggest moderate lipophilicity, compatible with blood-brain barrier penetration in analogs .
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit synthesis protocol for piperidin-4-yl dimethylcarbamate is published, analogous carbamates are typically synthesized via:
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Carbamoylation of Piperidine: Reacting 4-piperidinol with dimethylcarbamoyl chloride in the presence of a base.
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Transesterification: Using carbamate esters under catalytic conditions .
Reaction yields depend on steric effects; the 4-position of piperidine offers favorable accessibility compared to 2- or 3-substituted derivatives .
Stability and Solubility
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Thermal Stability: Carbamates generally decompose above 200°C, releasing CO₂ and amines.
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Aqueous Solubility: Estimated at 1–10 mg/mL (pH 7), with increased solubility under acidic conditions due to piperidine protonation .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves; avoid contact |
| Eye Irritation | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Use fume hoods |
Acute toxicity data remain unreported, but structural analogs show LD₅₀ values >500 mg/kg in rodents .
Research Applications and Biological Relevance
Analgesic Analogues
The 4-piperidinylaniline derivative 26 (PubMed CID 10896101) demonstrated potent N-type calcium channel blockade (IC₅₀ = 0.7 µM) and analgesia (ED₅₀ = 12 mg/kg orally in mice) . Though distinct structurally, this highlights piperidine’s role in pain management research.
Antitubercular Activity
Piperidin-4-imine derivatives exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis, attributed to benzimidazole-piperidine synergy . Such findings motivate exploration of piperidin-4-yl dimethylcarbamate in antimicrobial contexts.
Future Directions and Challenges
Pharmacokinetic Optimization
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Drug-Likeness: Complies with Lipinski’s Rule of Five (molecular weight <500, logP <5) .
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Metabolism: Piperidine rings often undergo hepatic CYP450 oxidation, necessitating metabolic stability studies .
Targeted Therapeutic Areas
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